Dehydrocorybulbine

Descripción general

Descripción

Dehydrocorybulbine is an alkaloid isolated from the roots of the Corydalis yanhusuo plant . It is known for its potential analgesic properties, particularly in reducing neuropathic and inflammatory pain . The compound has garnered significant interest due to its unique pharmacological profile and potential therapeutic applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Dehydrocorybulbine can be synthesized through various chemical routes. One common method involves the extraction of the compound from the Corydalis yanhusuo plant using organic solvents. The extracted compound is then purified using chromatographic techniques .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale extraction from plant material followed by purification processes. The use of advanced chromatographic methods ensures the isolation of high-purity this compound suitable for pharmaceutical applications .

Análisis De Reacciones Químicas

Types of Reactions: Dehydrocorybulbine undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various derivatives.

Reduction: Reduction reactions can modify the functional groups present in this compound.

Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct pharmacological properties .

Aplicaciones Científicas De Investigación

Dehydrocorybulbine has a wide range of scientific research applications:

Chemistry: It is used as a model compound in studying alkaloid chemistry and reaction mechanisms.

Biology: The compound is studied for its effects on cellular processes and receptor binding.

Industry: The compound’s unique properties make it a candidate for developing new pharmaceutical formulations.

Mecanismo De Acción

Dehydrocorybulbine exerts its effects primarily through its interaction with dopamine receptors. It binds to the dopamine D1 receptor, modulating the receptor’s activity and influencing pain perception . Additionally, this compound has been found to interact with sigma 1 and 2 receptors, serotonin 5-HT7 receptor, and histamine H2 receptors, contributing to its analgesic and neuroprotective effects .

Comparación Con Compuestos Similares

Tetrahydropalmatine: Another alkaloid from the Corydalis family with analgesic properties.

Dehydrocorydaline: A structurally similar compound with cardioprotective effects.

Uniqueness: Dehydrocorybulbine is unique due to its high affinity for dopamine D1 receptors and its ability to alleviate neuropathic pain without inducing tolerance, unlike many conventional pain relievers . This makes it a promising candidate for developing new pain management therapies.

Actividad Biológica

Dehydrocorybulbine (DHCB) is an alkaloid extracted from the tuber of Corydalis yanhusuo, a traditional Chinese medicinal plant. This compound has garnered attention for its diverse biological activities, particularly its analgesic properties and effects on neurotransmitter receptors. This article provides a comprehensive overview of the biological activity of DHCB, supported by recent research findings, case studies, and data tables.

DHCB is characterized as a dopamine D1 receptor antagonist. Its interaction with this receptor is significant for its analgesic effects, particularly in managing neuropathic pain. Research indicates that DHCB can effectively reduce pain responses without inducing sedation or tolerance, making it a promising candidate for pain management therapies .

Table 1: Key Properties of this compound

| Property | Detail |

|---|---|

| Chemical Structure | Alkaloid from Corydalis yanhusuo |

| Receptor Interaction | Dopamine D1 receptor antagonist |

| Pain Modulation | Reduces neuropathic pain |

| Sedative Effects | None reported |

| Tolerance Development | Minimal |

Analgesic Effects

Numerous studies have demonstrated the analgesic properties of DHCB. For instance, in animal models, DHCB exhibited dose-dependent antinociceptive activity, effectively alleviating pain induced by various stimuli, including chemical irritants and physical injury . The absence of sedative effects distinguishes DHCB from many conventional analgesics.

Case Studies

Case Study 1: Analgesic Efficacy in Neuropathic Pain

In a controlled study involving mice with induced neuropathic pain, DHCB was administered at varying doses. The results indicated a substantial reduction in pain responses compared to controls, confirming its efficacy as an analgesic agent. Importantly, no significant side effects were observed, highlighting its potential for clinical use .

Case Study 2: Antimicrobial Potential

A study focused on the antibacterial activity of alkaloids from Corydalis yanhusuo found that dehydrocorydaline (a related compound) exhibited strong antibacterial properties with a minimum inhibitory concentration (MIC) of 1 mg/mL against L. monocytogenes. While direct comparisons to DHCB are not established, these findings suggest a broader antimicrobial potential within this class of compounds .

Research Findings

Dopamine Receptor Interaction

Research employing cyclic adenosine monophosphate (cAMP) response element assays has shown that DHCB effectively inhibits dopamine D1 receptor activity. This antagonistic effect is crucial for its role in modulating pain pathways and could have implications for treating disorders associated with dopamine dysregulation .

Comparative Analysis of Alkaloids

A comparative study analyzed multiple alkaloids from Corydalis yanhusuo, revealing that DHCB and other compounds like tetrahydropalmatine exhibited varying degrees of receptor antagonism and analgesic activity. The findings underscore the importance of structural variations in determining pharmacological effects among related compounds .

Propiedades

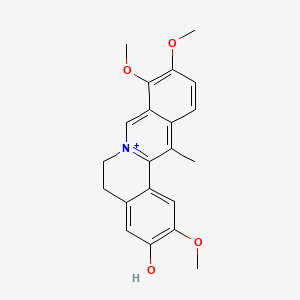

IUPAC Name |

2,9,10-trimethoxy-13-methyl-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO4/c1-12-14-5-6-18(24-2)21(26-4)16(14)11-22-8-7-13-9-17(23)19(25-3)10-15(13)20(12)22/h5-6,9-11H,7-8H2,1-4H3/p+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWCVASCMRTXXRY-UHFFFAOYSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CC(=C(C2=C[N+]3=C1C4=CC(=C(C=C4CC3)O)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22NO4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301045755 | |

| Record name | Dehydrocorybulbine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301045755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.